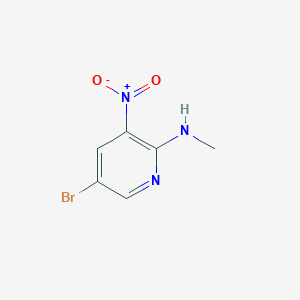

5-Bromo-N-methyl-3-nitropyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-8-6-5(10(11)12)2-4(7)3-9-6/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPIJZGJPUGTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446490 | |

| Record name | 5-Bromo-N-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70232-59-6 | |

| Record name | 5-Bromo-N-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5-Bromo-N-methyl-3-nitropyridin-2-amine (CAS No. 70232-59-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-methyl-3-nitropyridin-2-amine is a halogenated and nitrated pyridine derivative. Its chemical structure, featuring a bromine atom, a nitro group, and a methylamino group on a pyridine ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, and a detailed experimental protocol for its application in cross-coupling reactions.

Chemical Properties and Data

The key chemical properties of this compound are summarized in the table below. Currently, detailed experimental data such as NMR and mass spectrometry are not widely published in the public domain. Commercial suppliers like Sigma-Aldrich indicate that they do not collect analytical data for this specific product.

| Property | Value |

| CAS Number | 70232-59-6 |

| Molecular Formula | C₆H₆BrN₃O₂ |

| Molecular Weight | 232.03 g/mol |

| Appearance | Solid (form may vary) |

| InChI | 1S/C6H6BrN3O2/c1-8-6-5(10(11)12)2-4(7)3-9-6/h2-3H,1H3,(H,8,9) |

| SMILES | CNc1ncc(Br)cc1--INVALID-LINK--=O |

Synthesis Protocol

Note: The following protocol is a hypothetical pathway and has not been experimentally validated from available literature.

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (from 2-Amino-5-bromopyridine)

A detailed and validated protocol for this step is available in the literature. It involves the nitration of 2-amino-5-bromopyridine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

Step 2: N-methylation of 2-Amino-5-bromo-3-nitropyridine

This step would involve the selective methylation of the amino group. Care must be taken to avoid methylation of the pyridine ring nitrogen.

-

Reactants:

-

2-Amino-5-bromo-3-nitropyridine

-

A methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

An appropriate aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)

-

-

Procedure (General Outline):

-

Dissolve 2-amino-5-bromo-3-nitropyridine in the chosen solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add the base to the solution to deprotonate the amino group.

-

Add the methylating agent dropwise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Experimental Protocols for Reactions

This compound serves as a valuable building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reaction

The following protocol is adapted from a patent describing the synthesis of deubiquitylating enzyme (DUB) inhibitors.[1]

-

Objective: To synthesize N-methyl-3-nitro-5-phenylpyridin-2-amine.

-

Reactants and Reagents:

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |

| This compound | 232.03 | 0.5 g | 2.16 | 1.0 |

| Phenylboronic acid | 121.93 | 0.52 g | 4.32 | 2.0 |

| Sodium bicarbonate (NaHCO₃) | 84.01 | 0.54 g | 6.49 | 3.0 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 731.74 | 0.176 g | 0.216 | 0.1 |

| Dimethylformamide (DMF) | - | 5 mL | - | - |

| Water (H₂O) | - | 1 mL | - | - |

-

Procedure:

-

To a solution of this compound (0.5 g, 2.16 mmol) in a mixture of DMF and water (5:1 mL), add phenylboronic acid (0.52 g, 4.32 mmol) and sodium bicarbonate (0.54 g, 6.49 mmol) at room temperature.[1]

-

Degas the reaction mixture for 15 minutes.[1]

-

Add PdCl₂(dppf) (0.176 g, 0.216 mmol) to the mixture.[1]

-

Heat the reaction mixture at 120 °C in a microwave reactor for 1 hour.[1]

-

After cooling to room temperature, pour the resulting mixture into water (100 mL).[1]

-

The subsequent workup would typically involve extraction with an organic solvent, followed by washing, drying, and purification of the product.

-

Visualizations

Plausible Synthetic Workflow

The following diagram illustrates a potential synthetic route to this compound and its subsequent use in a Suzuki coupling reaction.

Caption: Plausible synthesis and reaction workflow for this compound.

Logical Relationship in Drug Discovery Context

The use of this compound in the synthesis of DUB inhibitors highlights its role as a key intermediate in the drug discovery process.

Caption: Role as a building block in a drug discovery workflow.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is an active modulator of any specific signaling pathway. Its primary role, as documented, is that of a chemical intermediate used in the synthesis of more complex molecules which may have biological activity. For instance, the patent mentioning this compound is related to the development of inhibitors for deubiquitylating enzymes (DUBs), which are crucial in the ubiquitin-proteasome system that regulates a vast number of cellular processes. However, the biological activity is associated with the final products of the synthesis, not this particular starting material.

Conclusion

This compound is a valuable chemical intermediate for researchers in organic synthesis and drug discovery. While a definitive synthesis protocol is not publicly available, its utility in Suzuki-Miyaura cross-coupling reactions is documented. This guide provides the available technical information to support its use in the laboratory. Further research into its synthesis and reactivity is warranted to fully explore its potential in the development of novel chemical entities.

References

An In-depth Technical Guide on the Inferred Chemical Properties of 5-Bromo-N-methyl-3-nitropyridin-2-amine

Introduction

5-Bromo-N-methyl-3-nitropyridin-2-amine is a substituted pyridine derivative. The presence of a bromine atom, a nitro group, and an N-methylated amine on the pyridine ring suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating effect of the amino group, creates a unique electronic environment that influences the reactivity of the pyridine core. This guide provides an overview of the inferred chemical properties, potential synthetic routes, and experimental considerations for this compound, drawing parallels from closely related molecules.

Inferred Chemical Properties

The chemical properties of this compound can be inferred from its constituent parts and similar compounds. The core structure is based on 2-aminopyridine, with substituents at the 3, 5, and N-positions.

Table 1: Comparison of Physicochemical Properties of Analogous Compounds

| Property | 2-Amino-5-bromo-3-nitropyridine | N-Methyl-3-nitropyridin-2-amine | 5-Bromo-N-methylpyridin-2-amine | This compound (Predicted) |

| CAS Number | 6945-68-2[1][2][3] | 4093-88-3[4][5] | 84539-30-0[6] | Not Available |

| Molecular Formula | C₅H₄BrN₃O₂[1][2][3] | C₆H₇N₃O₂[4] | C₆H₇BrN₂ | C₆H₆BrN₃O₂ |

| Molecular Weight | 218.01 g/mol [1][2][3] | 153.14 g/mol [4] | 187.04 g/mol [7] | ~232.04 g/mol |

| Appearance | Yellow to light-brown powder[1] | Not Specified | Not Specified | Likely a yellow to orange crystalline solid |

| Melting Point | 205-208 °C[1][8] | Not Specified | Not Specified | Likely in the range of 150-200 °C |

| Solubility | Limited solubility in water, soluble in polar organic solvents. | Not Specified | Not Specified | Expected to have low water solubility and good solubility in solvents like DMSO, DMF, and chlorinated solvents. |

Spectroscopic Data (Hypothetical)

Based on the proposed structure, the following spectral characteristics would be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring and a singlet for the N-methyl group. The chemical shifts would be influenced by the anisotropic effects of the nitro group and the electronic effects of the substituents.

-

¹³C NMR: Resonances for the five carbons of the pyridine ring and one for the methyl group. The carbon attached to the nitro group would be significantly downfield.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (if any secondary amine is present as an impurity), C-H stretching of the aromatic and methyl groups, N-O stretching of the nitro group, and C-Br stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of a bromine atom.

Experimental Protocols

While a direct synthesis for this compound is not documented, a plausible synthetic route can be designed based on established methodologies for similar compounds. A potential starting material is the commercially available 2-amino-5-bromopyridine.

4.1. Synthesis of 2-Amino-5-bromo-3-nitropyridine (Intermediate)

This procedure is adapted from established methods for the nitration of 2-amino-5-bromopyridine.[1][8][9]

Materials:

-

2-Amino-5-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Hydroxide (NaOH) solution (e.g., 10-40%)

-

Distilled water

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2-amino-5-bromopyridine to the cooled sulfuric acid, ensuring the temperature remains below 5 °C.

-

Once the addition is complete, add concentrated nitric acid dropwise while maintaining the temperature at 0-5 °C.

-

After the addition of nitric acid, continue stirring the mixture at 0-5 °C for approximately 1 hour.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is between 7 and 8, which will cause a yellow precipitate to form.

-

Collect the precipitate by filtration and wash it thoroughly with cold water until the washings are neutral.

-

Dry the product under a vacuum to yield 2-amino-5-bromo-3-nitropyridine. The product can be further purified by recrystallization from a suitable solvent like ethyl methyl ketone.[9]

4.2. Hypothetical Synthesis of this compound

The final methylation step could be achieved through several standard N-alkylation methods.

Materials:

-

2-Amino-5-bromo-3-nitropyridine

-

A suitable base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

-

A methylating agent (e.g., Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄))

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

Procedure:

-

Dissolve 2-amino-5-bromo-3-nitropyridine in an anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH) to deprotonate the amino group.

-

After stirring for a short period, add the methylating agent dropwise.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water or a saturated ammonium chloride solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Visualizations

Diagram 1: Hypothetical Synthesis Workflow

Caption: Proposed synthetic route to this compound.

Diagram 2: Logical Relationship of Functional Groups and Reactivity

Caption: Influence of functional groups on the pyridine ring's reactivity.

Potential Applications in Drug Development

Substituted nitropyridines are important scaffolds in medicinal chemistry. The title compound, with its specific substitution pattern, could serve as a key intermediate in the synthesis of:

-

Kinase Inhibitors: The pyridine core is prevalent in many kinase inhibitors, and the substituents offer multiple points for further functionalization to achieve target specificity.

-

Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The unique structure could be explored for novel antibacterial or antifungal activities.

-

Antiprotozoal Drugs: Many drugs against protozoal diseases contain nitroheterocyclic cores.

Researchers can utilize this compound as a building block to generate libraries of novel molecules for high-throughput screening in various disease models. The bromine atom is particularly useful for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl or alkyl groups.

Safety and Handling

While specific toxicity data is unavailable, compounds of this class should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive, albeit inferred, overview of the chemical properties and handling of this compound. It is intended to facilitate further research and development by providing a solid foundation based on the known chemistry of analogous structures.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 4093-88-3|N-Methyl-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 6. 5-BROMO-N-METHYLPYRIDIN-2-AMINE | 84539-30-0 [chemicalbook.com]

- 7. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

5-Bromo-N-methyl-3-nitropyridin-2-amine: A Technical Guide to its Physicochemical Properties and Solubility Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 5-Bromo-N-methyl-3-nitropyridin-2-amine. Due to the absence of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols and theoretical considerations to enable researchers to determine its solubility in various solvents.

Compound Profile

This compound is a substituted nitropyridine derivative. Such compounds are of interest in medicinal chemistry and materials science due to their versatile chemical reactivity. The bromine atom, nitro group, and N-methylamino group on the pyridine ring offer multiple sites for chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Amino-5-bromo-3-nitropyridine | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine |

| CAS Number | 70232-59-6 | 6945-68-2 | 884495-14-1 |

| Molecular Formula | C₆H₆BrN₃O₂ | C₅H₄BrN₃O₂ | C₇H₇BrN₂O₃ |

| Molecular Weight | 232.03 g/mol | 218.01 g/mol [1] | 247.05 g/mol [2] |

| Appearance | Solid (form) | Yellow to light-brown powder | Solid |

| Melting Point | No data available | 202-204 °C | No data available |

Solubility Profile: Theoretical Considerations and Experimental Approach

As of the date of this publication, no specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common solvents has been reported in the public domain. However, an estimation of its solubility characteristics can be inferred from its structure and the solvents used in the synthesis of related compounds.

The presence of a polar nitro group and the potential for hydrogen bonding through the N-methylamino group suggest some degree of solubility in polar organic solvents. Conversely, the bromine atom and the pyridine ring contribute to its lipophilicity. The N-methylation of the amino group, when compared to its unmethylated counterpart (2-Amino-5-bromo-3-nitropyridine), may influence its solubility. While N-methylation often increases lipophilicity, in some heterocyclic compounds, it can disrupt intermolecular hydrogen bonding in the solid state, potentially leading to an increase in solubility in certain solvents.

Given the lack of data, experimental determination of solubility is crucial. The following section provides detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of a solid organic compound. These can be broadly categorized into kinetic and equilibrium solubility assays.[3] For drug discovery and development, a solubility of greater than 60 µg/mL is often considered a benchmark.[4]

Shake-Flask Method (Equilibrium Solubility)

This traditional method determines the thermodynamic equilibrium solubility.[5]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[5]

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

These methods are suitable for rapid screening of solubility in multiple solvents, particularly in early-stage drug discovery.[3]

Methodology (based on Nephelometry): [6]

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a highly solubilizing organic solvent, such as Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: Dispense the stock solution into a multi-well plate and perform serial dilutions with the aqueous buffer or solvent of interest.

-

Precipitation Monitoring: The formation of a precipitate as the compound comes out of the DMSO solution is monitored by measuring the turbidity or light scattering of the solution in each well using a nephelometer.[6]

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Synthesis and Potential Solvents

The synthesis of this compound and its analogs can provide insights into solvents in which it is likely to be soluble. The synthesis of related nitropyridine derivatives often involves solvents such as acetonitrile, 1,4-dioxane, ethyl acetate, and methanol.[7] These solvents would be good starting points for solubility testing.

The diagram below illustrates a general synthetic pathway for a related compound, 5-bromo-2-methyl-3-nitropyridine, which can be synthesized from 5-amino-2-methyl-3-nitropyridine.[8]

Caption: General synthesis route for a related nitropyridine.

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for a researcher to follow when determining the solubility of this compound.

Caption: Workflow for determining the solubility of a compound.

Conclusion

While quantitative solubility data for this compound is not currently available in the literature, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine this crucial physicochemical property. The provided workflows and methodologies are standard in the pharmaceutical and chemical industries and will enable the generation of reliable and reproducible solubility data. This information is essential for the further development and application of this compound in drug discovery and other scientific endeavors.

References

- 1. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Solubility Test | AxisPharm [axispharm.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. rheolution.com [rheolution.com]

- 7. mdpi.com [mdpi.com]

- 8. Page loading... [guidechem.com]

In-Depth Technical Guide: 5-Bromo-N-methyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential applications of 5-Bromo-N-methyl-3-nitropyridin-2-amine (CAS No. 70232-59-6), a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific compound, information from structurally similar nitropyridine derivatives is included to provide a broader context for its potential properties and hazards.

Chemical and Physical Properties

This compound is a solid organic compound. Its structure, featuring a pyridine ring substituted with bromo, nitro, and N-methylamino groups, makes it a versatile intermediate for further chemical synthesis.

| Property | Value | Source |

| CAS Number | 70232-59-6 | [1] |

| Molecular Formula | C₆H₆BrN₃O₂ | |

| Molecular Weight | 232.03 g/mol | |

| Appearance | Solid | |

| InChI Key | KOPIJZGJPUGTHU-UHFFFAOYSA-N | |

| SMILES String | CNc1ncc(Br)cc1--INVALID-LINK--=O |

Safety and Hazard Information

This compound is classified as hazardous. It is harmful if swallowed and poses a risk of serious eye damage. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

Source: Sigma-Aldrich

For structurally similar compounds, such as other bromonitropyridine derivatives, hazards like skin irritation (H315) and respiratory irritation (H335) are also noted.[2][3][4] Users should handle this compound with the assumption that it may carry these additional risks.

Precautionary Measures and Handling

A logical workflow for handling this chemical is essential to minimize risk. This involves preparation, handling, and post-handling procedures.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[5][6] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation persists.[5] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][7] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[5] |

Note: These measures are based on protocols for similar hazardous chemical compounds.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on established synthesis routes for related nitropyridine derivatives, a plausible synthetic pathway and analytical method are outlined below.

Hypothetical Synthesis Protocol

The synthesis of this compound would likely involve the nitration of a corresponding 2-(methylamino)pyridine precursor, followed by bromination, or vice-versa. The following is a generalized procedure adapted from the synthesis of similar compounds.[8][9]

Reaction: 2-(Methylamino)-3-nitropyridine → this compound

-

Nitration (Example Precursor Step): To a solution of the starting aminopyridine in concentrated sulfuric acid, add fuming nitric acid dropwise at a controlled temperature (e.g., 0-10 °C).

-

Reaction Monitoring: Stir the mixture at a specified temperature (e.g., 60°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10]

-

Work-up: Pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for purity analysis and reaction monitoring.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) |

| Detection | UV detector at an appropriate wavelength (e.g., 254 nm) |

| Application | Purity assessment, reaction monitoring, pharmacokinetic studies |

Source: Adapted from SIELC Technologies method for a similar compound.[11][12]

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathway interactions for this compound have not been extensively documented in publicly available literature. However, the broader class of nitropyridine derivatives is of significant interest in drug discovery.[13]

Potential Applications in Drug Discovery

-

Scaffold for Bioactive Molecules: Pyridine derivatives are a "privileged structural motif" in drug design, found in numerous FDA-approved drugs.[13][14]

-

Enzyme Inhibition: Nitropyridines have been investigated as precursors for various enzyme inhibitors, including Janus kinase 2 (JAK2) inhibitors and glycogen synthase kinase-3 (GSK3) inhibitors.[13]

-

Anticancer and Antimicrobial Agents: The nitro group is a key pharmacophore in many bioactive molecules.[15] Its electron-withdrawing nature can be crucial for molecular interactions with biological targets. Nitro compounds are known to exhibit antimicrobial activity, often through bioreduction to toxic radical species within target cells.[16][17] Nitropyridine derivatives have been synthesized and evaluated for anticancer, antiviral, and anti-neurodegenerative properties.[13][18]

General Signaling Pathway Relationship

The nitro group often imparts redox properties to a molecule. In antimicrobial contexts, this can lead to the generation of reactive nitrogen species, which can induce cellular stress and damage DNA, lipids, and proteins, ultimately leading to cell death.

Conclusion

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. While specific toxicological and biological data are limited, its structural features suggest it is a valuable intermediate for the synthesis of potentially bioactive compounds, particularly in the fields of oncology and infectious diseases. Researchers working with this compound should adhere to strict safety protocols and can draw upon established synthetic and analytical methodologies for related nitropyridine derivatives to guide their work. Further research is needed to fully characterize its toxicological profile and explore its potential in drug development.

References

- 1. combi-blocks.com [combi-blocks.com]

- 2. 5-Bromo-2-nitropyridin-3-amine | 433226-05-2 [sigmaaldrich.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [guidechem.com]

- 9. prepchem.com [prepchem.com]

- 10. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. 5-Bromo-6-methyl-3-nitropyridine-2-amine | SIELC Technologies [sielc.com]

- 12. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. mdpi.com [mdpi.com]

- 14. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine|CAS 1956341-62-0 [benchchem.com]

A Technical Guide to 5-Bromo-N-methyl-3-nitropyridin-2-amine: Synthesis and Applications

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromo-N-methyl-3-nitropyridin-2-amine, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document details its physicochemical properties, provides a comprehensive synthesis protocol, and illustrates its utility as a foundational building block for more complex molecules.

Core Compound Identification and Properties

The compound of interest is unambiguously identified by the IUPAC name This compound . It is a substituted pyridine derivative featuring bromo, N-methylamino, and nitro functional groups, which impart specific reactivity characteristics crucial for its role as a synthetic intermediate.

Data Presentation: Physicochemical Properties

Quantitative data for the target compound and its immediate precursor are summarized below for reference and comparison.

| Property | Value (for this compound) | Value (for precursor 5-Bromo-3-nitropyridin-2-amine) |

| CAS Number | 70232-59-6[1][2][3][4] | 6945-68-2[5] |

| Molecular Formula | C₆H₆BrN₃O₂[1][3] | C₅H₄BrN₃O₂[5] |

| Molecular Weight | 232.03 g/mol [1][3] | 218.01 g/mol [5] |

| Appearance | Solid[1] | Yellow to light-brown powder |

| InChI Key | KOPIJZGJPUGTHU-UHFFFAOYSA-N[1] | QOOCOFOGYRQPPN-UHFFFAOYSA-N |

| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Damage 1[1] | Skin Irritation 2, Eye Irritation 2 |

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved via a two-step process starting from 2-amino-5-bromopyridine. The following protocols provide detailed methodologies for each stage.

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Precursor)

This procedure is based on the electrophilic nitration of 2-amino-5-bromopyridine.

Materials and Reagents:

-

2-amino-5-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄, sp. gr. 1.84)

-

95% Nitric Acid (HNO₃)

-

Ice

-

40% Sodium Hydroxide (NaOH) solution

Experimental Protocol:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, charge 500 mL of concentrated sulfuric acid and cool in an ice bath.

-

Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine, ensuring the temperature remains below 5°C.[6]

-

Once the addition is complete, add 26 mL (0.57 mole) of 95% nitric acid dropwise while maintaining the temperature at 0°C.[6]

-

Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.[6]

-

Heat the mixture to 50–60°C and stir for 1 hour.[6]

-

Cool the reaction mixture and carefully pour it onto 5 L of ice.

-

Neutralize the solution with approximately 1350 mL of 40% sodium hydroxide solution.[6]

-

Collect the resulting yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration.

-

Wash the solid with water until the washings are sulfate-free and dry to yield the precursor.

Step 2: N-methylation of 2-Amino-5-bromo-3-nitropyridine (Proposed)

This proposed protocol outlines a standard method for the selective methylation of the primary amino group.

Materials and Reagents:

-

2-Amino-5-bromo-3-nitropyridine (from Step 1)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl Iodide (CH₃I)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Brine

Experimental Protocol:

-

Suspend 2-amino-5-bromo-3-nitropyridine in anhydrous THF in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the mixture to 0°C in an ice bath.

-

Carefully add 1.1 equivalents of sodium hydride portion-wise. Allow the mixture to stir for 30 minutes at 0°C to form the corresponding anion.

-

Add 1.1 equivalents of methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure. Purify the resulting crude solid via column chromatography (silica gel) to yield pure this compound.

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the synthesis workflow and the compound's role in drug development.

References

In-Depth Technical Guide: Electronic Properties of 5-Bromo-N-methyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-methyl-3-nitropyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to its potential as a versatile synthetic intermediate. The electronic properties of this molecule, governed by the interplay of electron-donating and electron-withdrawing substituents on the pyridine ring, are crucial for understanding its reactivity, molecular interactions, and potential applications. This guide provides a comprehensive overview of the theoretical electronic properties of this compound, based on computational studies of analogous compounds. It also details the standard experimental protocols for the determination of these properties.

Introduction

Substituted pyridines are a cornerstone in the development of pharmaceuticals and functional organic materials. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of their electronic and steric properties, thereby influencing their biological activity and material characteristics. This compound incorporates an electron-donating N-methylamino group, and two electron-withdrawing groups: a nitro group and a bromine atom. This unique substitution pattern is expected to result in interesting electronic characteristics, including a significant dipole moment and specific frontier molecular orbital distributions, which are critical for its reactivity and potential use as a building block in drug discovery.

Theoretical Electronic Properties

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[1]

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -3.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 3.5 eV | Reflects chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 3.0 eV | Energy released upon gaining an electron |

| Global Hardness (η) | 1.75 | Resistance to change in electron distribution |

| Global Softness (S) | 0.57 | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | 4.75 | Tendency to attract electrons |

| Electrophilicity Index (ω) | 6.46 | Propensity to accept electrons |

Note: These values are hypothetical and based on trends observed in similar molecules. Actual experimental values may vary.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP is expected to show a negative potential (red/yellow regions) around the oxygen atoms of the nitro group and the nitrogen of the pyridine ring, indicating susceptibility to electrophilic attack. A positive potential (blue regions) is anticipated around the hydrogen atoms of the methylamino group, suggesting these are sites for nucleophilic interaction.[1]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions. For the title compound, significant delocalization of electron density is expected from the lone pairs of the amino nitrogen and the oxygen atoms of the nitro group into the pyridine ring's antibonding orbitals. These interactions contribute to the overall stability of the molecule.[2][3]

Experimental Protocols for Electronic Characterization

To experimentally validate the theoretical predictions, the following protocols are recommended.

UV-Visible Spectroscopy

This technique is used to determine the electronic absorption properties of the molecule, which are related to the electronic transitions between molecular orbitals.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10⁻⁵ M) in a suitable solvent (e.g., ethanol, acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm.

-

Analysis: Identify the wavelength of maximum absorption (λmax). The optical band gap can be estimated from the onset of the absorption edge.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the redox potentials of a molecule, which can be correlated with the HOMO and LUMO energy levels.

Protocol:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile).

-

Working Electrode: A glassy carbon electrode is typically used.

-

Reference and Counter Electrodes: A standard calomel electrode (SCE) or Ag/AgCl electrode can be used as the reference, and a platinum wire as the counter electrode.

-

Measurement: Add the sample to the electrolyte solution and record the cyclic voltammogram by scanning the potential.

-

Analysis: Determine the onset oxidation and reduction potentials. These can be used to estimate the HOMO and LUMO energies using established empirical equations.

Visualizations

Caption: Experimental workflow for electronic characterization.

Caption: Relationship between key electronic properties.

Conclusion

The electronic properties of this compound, characterized by the interplay of its electron-donating and withdrawing substituents, suggest it is a molecule with significant potential for further investigation. The theoretical data, extrapolated from analogous compounds, provides a solid foundation for predicting its reactivity and guiding its application in medicinal chemistry and materials science. The experimental protocols detailed herein offer a clear pathway for the empirical validation of these properties. Further research into this and related compounds is warranted to fully explore their potential.

References

Reactivity of 5-Bromo-N-methyl-3-nitropyridin-2-amine with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-methyl-3-nitropyridin-2-amine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of a bromo, a nitro, and an N-methylamino group on the pyridine ring imparts a unique reactivity profile, particularly towards nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the reactivity of this scaffold with various nucleophiles, supported by data from analogous systems, detailed experimental protocols, and mechanistic diagrams.

The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the 3-position. The interplay between the activating effect of the nitro group and the potential leaving groups, the bromo substituent at the 5-position and potentially the nitro group itself, dictates the regioselectivity of nucleophilic substitution reactions.

Core Reactivity Principles: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for the functionalization of this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process typically involves two key steps:

-

Nucleophilic Attack: The nucleophile attacks the electron-deficient pyridine ring at a carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the departure of the leaving group.

The regioselectivity of the initial nucleophilic attack is governed by the electronic effects of the substituents on the pyridine ring. The potent electron-withdrawing nitro group at the 3-position strongly activates the ring for nucleophilic attack, primarily at the positions ortho and para to it (positions 2, 4, and 6).

Regioselectivity: Bromo vs. Nitro as the Leaving Group

A critical aspect of the reactivity of this compound is the competition between the bromo and nitro groups as potential leaving groups. Based on studies of structurally similar 3-nitro-5-halopyridines, a clear trend in regioselectivity has been observed, particularly with sulfur-based nucleophiles.

Research on the nucleophilic functionalization of 2-substituted-3-nitropyridines has shown that the 3-nitro group is often a better leaving group than a halogen at the 5-position.[1] This preference is attributed to the strong electron-withdrawing nature of the nitro group, which not only activates the ring for attack but also stabilizes the transition state leading to its departure.

Therefore, it is anticipated that the reaction of this compound with many nucleophiles, especially soft nucleophiles like thiols, will preferentially proceed via the displacement of the 3-nitro group.

Reactivity with Different Classes of Nucleophiles

While specific quantitative data for this compound is limited, we can extrapolate its reactivity with various nucleophiles based on established principles and data from analogous compounds.

Sulfur Nucleophiles (Thiols and Thiolates)

Sulfur nucleophiles are expected to be highly reactive towards this compound. Studies on similar 2-substituted-3-nitro-5-bromopyridines have demonstrated that thiols readily displace the 3-nitro group to form the corresponding 3-thioether derivatives in good yields.[1]

Table 1: Predicted Reactivity with Sulfur Nucleophiles

| Nucleophile | Predicted Major Product | Expected Yield Range |

| Thiophenol | 5-Bromo-N-methyl-3-(phenylthio)pyridin-2-amine | High |

| Benzyl Mercaptan | 3-(Benzylthio)-5-bromo-N-methylpyridin-2-amine | High |

| Sodium Sulfide | Bis(5-bromo-2-(methylamino)pyridin-3-yl)sulfane | Moderate to High |

Nitrogen Nucleophiles (Amines)

Primary and secondary amines are effective nucleophiles in SNAr reactions with activated pyridines. It is anticipated that amines will react with this compound to displace the 3-nitro group, leading to the formation of 3-aminopyridine derivatives. The N-methylamino group already present on the ring may influence the reaction rate due to its electronic and steric properties.

Table 2: Predicted Reactivity with Nitrogen Nucleophiles

| Nucleophile | Predicted Major Product | Expected Yield Range |

| Piperidine | 5-Bromo-N-methyl-3-(piperidin-1-yl)pyridin-2-amine | Moderate to High |

| Morpholine | 4-(5-Bromo-2-(methylamino)pyridin-3-yl)morpholine | Moderate to High |

| Aniline | 5-Bromo-N-methyl-N3-phenylpyridine-2,3-diamine | Moderate |

Oxygen Nucleophiles (Alkoxides and Phenoxides)

Oxygen-based nucleophiles, such as alkoxides and phenoxides, are also expected to participate in SNAr reactions. The displacement of the 3-nitro group is the most probable outcome, yielding 3-alkoxy or 3-aryloxy pyridines.

Table 3: Predicted Reactivity with Oxygen Nucleophiles

| Nucleophile | Predicted Major Product | Expected Yield Range |

| Sodium Methoxide | 5-Bromo-3-methoxy-N-methylpyridin-2-amine | Moderate to High |

| Sodium Phenoxide | 5-Bromo-N-methyl-3-phenoxypyridin-2-amine | Moderate |

Experimental Protocols

The following are generalized experimental protocols for conducting nucleophilic aromatic substitution reactions on this compound, based on procedures reported for similar compounds. Optimization of reaction conditions (temperature, solvent, base, and reaction time) will be necessary for specific nucleophiles.

General Protocol for Reaction with Sulfur Nucleophiles

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 - 1.5 equivalents)

-

Base (e.g., K2CO3, NaH, or Et3N) (1.5 - 2.0 equivalents)

-

Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)

Procedure:

-

To a solution of this compound in the chosen anhydrous solvent, add the base and stir for 10-15 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add the thiol dropwise to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-thioether derivative.

General Protocol for Reaction with Nitrogen Nucleophiles

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine) (2.0 - 5.0 equivalents, can also be used as the solvent)

-

Optional: Base (e.g., K2CO3 or a non-nucleophilic organic base like DBU) if the amine is used as a salt.

-

Solvent (e.g., DMF, DMSO, or excess amine)

Procedure:

-

Combine this compound and the amine in a reaction vessel.

-

If a solvent other than the amine is used, add it to the mixture. If a base is required, add it at this stage.

-

Heat the reaction mixture with stirring (typically between 80-150 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture and remove the excess amine and solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

General Protocol for Reaction with Oxygen Nucleophiles

Materials:

-

This compound

-

Alcohol or Phenol (1.1 - 1.5 equivalents)

-

Strong base (e.g., NaH, KHMDS, or KOtBu) (1.2 - 2.0 equivalents)

-

Anhydrous aprotic solvent (e.g., THF, DMF, or dioxane)

Procedure:

-

To a solution of the alcohol or phenol in the anhydrous solvent, add the strong base portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to generate the corresponding alkoxide or phenoxide.

-

Add a solution of this compound in the same solvent to the nucleophile solution.

-

Heat the reaction mixture to the appropriate temperature (typically between 60-120 °C) and monitor its progress.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Conclusion

This compound is a versatile substrate for nucleophilic aromatic substitution reactions. The presence of the strongly activating 3-nitro group facilitates the displacement of either the nitro group itself or the 5-bromo substituent, with evidence from analogous systems suggesting a preference for the displacement of the nitro group, particularly with sulfur nucleophiles. This reactivity profile opens up a wide range of possibilities for the synthesis of novel, highly substituted pyridine derivatives for applications in drug discovery and materials science. The provided experimental protocols offer a solid foundation for researchers to explore the synthetic utility of this promising chemical scaffold. Further experimental work is warranted to precisely quantify the reactivity and regioselectivity with a broader range of nucleophiles.

References

Unraveling the Potential Mechanism of Action of 5-Bromo-N-methyl-3-nitropyridin-2-amine: A Technical Overview for Researchers

Abstract

5-Bromo-N-methyl-3-nitropyridin-2-amine is a substituted pyridine derivative for which the specific mechanism of action has not been extensively elucidated in publicly available scientific literature. However, by examining the biological activities of structurally analogous compounds, we can infer potential pharmacological pathways and targets. This technical guide synthesizes information on related pyridine, nitropyridine, and N-methyl-pyridinamine derivatives to propose a hypothetical mechanism of action for this compound. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future experimental investigations. The proposed activities for this compound class include potential antitubercular, antimicrobial, anticancer, and neurological effects.

Introduction

Inferred Mechanisms of Action Based on Structural Analogs

Based on the activities of similar chemical structures, the following potential mechanisms of action for this compound are proposed.

Potential Antitubercular Activity via MmpL3 Inhibition

Derivatives of pyridine-2-methylamine have been identified as potent inhibitors of the Mycobacterium tuberculosis protein MmpL3.[5] MmpL3 is an essential inner membrane transporter responsible for shuttling mycolic acids, a key component of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. The N-methyl-pyridin-2-amine core of the title compound is a key feature in some of these MmpL3 inhibitors.

Hypothetical Signaling Pathway: MmpL3 Inhibition

Caption: Hypothetical inhibition of the MmpL3 transporter by this compound.

Potential Antimicrobial and Antioxidant Properties

N-aryl-pyrimidinamine derivatives containing a substituted pyridine moiety have demonstrated moderate antimicrobial and notable antioxidant activities.[6][7] The mechanism for the antimicrobial effects may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The antioxidant activity is likely due to the ability of the aminopyridine scaffold to scavenge free radicals.

Potential as a Dopamine Transporter (DAT) Inhibitor

Simple substituted pyridines have been identified as novel inhibitors of the dopamine transporter (DAT).[8] The activity and selectivity of these compounds are highly dependent on the substitution pattern on the pyridine ring. Inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism relevant in the treatment of conditions like depression and Parkinson's disease. The specific substituents on this compound would determine its potential affinity and selectivity for DAT.

Hypothetical Signaling Pathway: Dopamine Transporter Inhibition

Caption: Inferred mechanism of dopamine transporter (DAT) inhibition.

Potential Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

5-substituted pyridine analogs have been shown to act as both agonists and antagonists at neuronal nicotinic acetylcholine receptors (nAChRs).[9] The nature of the substituent at the 5-position of the pyridine ring is a critical determinant of the activity and selectivity for different nAChR subtypes. The bromo-substituent in the title compound could confer specific binding properties at these receptors.

Potential Antiproliferative Activity

A wide range of pyridine derivatives have been reported to exhibit antiproliferative activity against various cancer cell lines.[1] The mechanisms underlying these effects are diverse and can include the inhibition of kinases, disruption of microtubule dynamics, or induction of apoptosis. The nitro group on the pyridine ring, in particular, is a feature found in some anticancer agents and can be a site for bioreductive activation in hypoxic tumor environments.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available. However, the following table summarizes data for structurally related compounds to provide a reference for potential potency.

| Compound Class | Target/Assay | Value | Reference |

| Pyridine-2-methylamine derivatives | M. tuberculosis H37Rv (MIC) | 0.0156 - 4 µg/mL | [5] |

| Substituted Pyridines | Dopamine Transporter (Ki) | 79 nM | [8] |

| 5-substituted Pyridine Analogues | Neuronal nAChR Binding (Ki) | 0.055 - 0.69 nM | [9] |

| Pyridine Derivatives | Antiproliferative (IC50) | 16 - 422 nM | [1] |

Representative Experimental Protocols

The following are examples of experimental protocols that could be adapted to investigate the potential biological activities of this compound.

Antitubercular Activity Assay (MIC Determination)

This protocol is based on methods used for evaluating MmpL3 inhibitors.[5]

-

Bacterial Strain: Mycobacterium tuberculosis H37Rv.

-

Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

-

Procedure:

-

Prepare serial dilutions of the test compound in a 96-well microplate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Incubate the plates at 37°C for 7-14 days.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Dopamine Transporter (DAT) Binding Assay

This protocol is based on methods for identifying DAT inhibitors.[8]

-

Source of DAT: Human dopamine transporter (hDAT) expressed in a suitable cell line (e.g., HEK293 cells).

-

Radioligand: [³H]WIN 35,428 or a similar high-affinity DAT ligand.

-

Procedure:

-

Prepare cell membrane homogenates expressing hDAT.

-

Incubate the membranes with the radioligand and varying concentrations of the test compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value determined from the competition binding curve.

-

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be experimentally defined, the analysis of structurally related compounds provides a strong foundation for hypothesizing its potential biological activities. The presence of the substituted pyridine core suggests that this compound could exhibit antitubercular, antimicrobial, anticancer, or neurological effects.

Future research should focus on a systematic in vitro evaluation of this compound against a panel of targets, including MmpL3, various microbial strains, cancer cell lines, and key neurotransmitter transporters and receptors. The experimental protocols outlined in this guide provide a starting point for such investigations. The insights gained from these studies will be crucial in determining the therapeutic potential of this and related molecules. Furthermore, the nitro group offers a handle for further chemical modification, allowing for the synthesis of analogs with potentially improved potency and selectivity.[2]

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Synthesis of 5-Bromo-N-methyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-N-methyl-3-nitropyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the nitration of 2-amino-5-bromopyridine, followed by the N-methylation of the resulting intermediate. This document details the experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed via the following two key steps:

-

Nitration: Electrophilic nitration of 2-amino-5-bromopyridine to yield 2-amino-5-bromo-3-nitropyridine.

-

N-Methylation: Subsequent methylation of the amino group of 2-amino-5-bromo-3-nitropyridine to afford the final product.

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

This procedure is based on established methods for the nitration of 2-aminopyridine derivatives.

Materials:

-

2-Amino-5-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 95%)

-

Ice

-

40% Sodium Hydroxide (NaOH) solution

-

Water

Equipment:

-

Three-necked flask

-

Stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, 500 ml of concentrated sulfuric acid is cooled in an ice bath.

-

To the cooled sulfuric acid, 86.5 g (0.5 mole) of 2-amino-5-bromopyridine is added portion-wise, ensuring the temperature does not exceed 5°C.

-

A nitrating mixture is prepared by carefully adding 26 ml (39 g, 0.57 mole) of 95% nitric acid to a separate flask, which is also cooled in an ice bath.

-

The nitrating mixture is added dropwise to the solution of 2-amino-5-bromopyridine in sulfuric acid, maintaining the reaction temperature at 0°C.

-

After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.

-

The reaction mixture is then heated to 50-60°C for 1 hour.

-

The flask is cooled, and the contents are carefully poured onto 5 liters of ice.

-

The resulting solution is neutralized with 1350 ml of 40% sodium hydroxide solution.

-

The yellow precipitate of 2-amino-5-bromo-3-nitropyridine is collected by filtration.

-

The solid is washed with water until the washings are free of sulfate. A slightly acidified water wash can be used at the end to prevent the formation of a colloidal suspension.

-

The product is dried to yield 2-amino-5-bromo-3-nitropyridine.

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-bromopyridine | N/A |

| Product | 2-Amino-5-bromo-3-nitropyridine | N/A |

| Molecular Formula | C₅H₄BrN₃O₂ | [1] |

| Molecular Weight | 218.01 g/mol | [1] |

| Appearance | Yellow precipitate | N/A |

| Yield | 78.2% (based on checkers' yield) | [2] |

| Melting Point | 202-204°C (crude), 210°C (recrystallized from ethyl methyl ketone) | [2] |

Step 2: Synthesis of this compound (Proposed Method)

Materials:

-

2-Amino-5-bromo-3-nitropyridine

-

Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

-

A suitable base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), or a non-nucleophilic organic base like DBU)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl Acetate or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Proposed Procedure:

-

To a solution of 2-amino-5-bromo-3-nitropyridine (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF) under an inert atmosphere, a suitable base (e.g., NaH, 1.1 equivalents) is added portion-wise at 0°C.

-

The mixture is stirred at this temperature for 30 minutes to allow for the deprotonation of the amino group.

-

Methyl iodide (1.1-1.5 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required to drive the reaction to completion.

-

Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford this compound.

Anticipated Quantitative Data for Step 2

| Parameter | Anticipated Value |

| Starting Material | 2-Amino-5-bromo-3-nitropyridine |

| Product | This compound |

| Molecular Formula | C₆H₆BrN₃O₂ |

| Molecular Weight | 232.04 g/mol |

| Appearance | Likely a solid |

| Yield | Dependent on optimized reaction conditions |

| Melting Point | To be determined experimentally |

Logical Workflow for Synthesis and Characterization

References

An In-depth Technical Guide on the Hypothetical Discovery and Characterization of 5-Bromo-N-methyl-3-nitropyridin-2-amine

Disclaimer: The compound 5-Bromo-N-methyl-3-nitropyridin-2-amine is not well-documented in publicly available scientific literature. Therefore, this guide is presented as a hypothetical case study to illustrate the process of discovery, characterization, and evaluation for a novel chemical entity. The experimental protocols, data, and biological activities described herein are representative examples based on structurally similar compounds and established methodologies in drug discovery.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs.[1][2][3] The introduction of nitro, bromo, and N-methyl substituents onto the pyridine scaffold can significantly modulate its physicochemical properties and biological activity. Nitropyridines, in particular, serve as versatile precursors for a wide range of bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[1][2] This whitepaper details the hypothetical synthesis, purification, characterization, and initial biological evaluation of a novel substituted pyridine, this compound, as a potential kinase inhibitor.

Synthesis and Characterization

The synthesis of this compound was conceptualized as a multi-step process starting from a commercially available aminopyridine. The general synthetic approach is outlined below, followed by detailed experimental protocols.

Hypothetical Synthetic Pathway

The proposed synthesis involves three key steps:

-

Nitration: Electrophilic nitration of a brominated aminopyridine precursor.

-

N-Methylation: Selective methylation of the amino group.

-

Purification: Isolation and purification of the final compound using column chromatography and recrystallization.

An alternative approach could involve the bromination and N-methylation of a pre-existing nitropyridine. The pyridine ring's electron-deficient nature can make electrophilic aromatic substitution challenging, often requiring harsh reaction conditions.[4]

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Intermediate)

This protocol is adapted from established procedures for the nitration of aminobromopyridines.[5]

-

Reaction Setup: In a 1-liter, three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 500 mL of concentrated sulfuric acid (98%). Cool the acid to 0°C using an ice bath.

-

Substrate Addition: Slowly add 86.5 g (0.5 mol) of 2-amino-5-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.

-

Nitration: Add 26 mL (0.57 mol) of 95% nitric acid dropwise to the mixture while maintaining the temperature at 0°C. After the addition is complete, stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 55°C for 1 hour.

-

Quenching and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto 5 liters of crushed ice with vigorous stirring. Neutralize the mixture with a 40% sodium hydroxide solution.

-

Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. Dry the product under a vacuum to yield 2-amino-5-bromo-3-nitropyridine.[5]

Protocol 2.2.2: Synthesis of this compound (Final Compound)

-

Reaction Setup: In a dry, round-bottom flask under an inert nitrogen atmosphere, suspend 10.9 g (0.05 mol) of 2-amino-5-bromo-3-nitropyridine and 8.3 g (0.06 mol) of potassium carbonate in 100 mL of anhydrous dimethylformamide (DMF).

-

Methylation: Add 3.75 mL (0.06 mol) of methyl iodide dropwise to the suspension.

-

Reaction: Heat the mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice water. A precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the final product.

Characterization Data

The structure and purity of the synthesized this compound were confirmed by various analytical techniques. The following table summarizes the hypothetical characterization data.

| Analysis | Result |

| Appearance | Pale Yellow Solid |

| Molecular Formula | C₆H₆BrN₃O₂ |

| Molecular Weight | 232.04 g/mol |

| Melting Point | 155-158 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (d, J=2.0 Hz, 1H), 8.10 (d, J=2.0 Hz, 1H), 3.15 (d, J=5.2 Hz, 3H), 6.50 (br s, 1H, NH) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 158.2, 149.5, 140.1, 125.8, 108.9, 29.7 |

| Mass Spec (ESI) | m/z 231.97 [M+H]⁺ |

| HPLC Purity | >98% (254 nm) |

Note: NMR chemical shifts are hypothetical and based on typical values for substituted pyridines.[6][7][8]

Biological Activity and Screening

Substituted aminopyridines are known to exhibit a wide range of biological activities, with many acting as kinase inhibitors.[9] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[10][11]

Target Rationale: Kinase Inhibition

The mitogen-activated protein kinase (MAPK) pathway is a key regulator of cellular processes like proliferation and survival.[12][13] The RAS-RAF-MEK-ERK signaling cascade is a well-studied component of this pathway and is frequently mutated in human cancers.[12][14] Therefore, inhibitors targeting kinases within this pathway, such as MEK or ERK, are of significant therapeutic interest.[12][13] We hypothesized that this compound could act as an inhibitor of a kinase in the MAPK/ERK pathway.

Kinase Inhibitor Screening Workflow

A standard high-throughput screening workflow was employed to evaluate the inhibitory activity of the synthesized compound.

Experimental Protocol: In Vitro Kinase Assay

-

Assay Principle: A fluorescence-based assay was used to measure the activity of a target kinase (e.g., MEK1). The assay measures the phosphorylation of a substrate peptide by the kinase.

-

Procedure:

-

The kinase, substrate, and ATP were incubated in a buffer solution in a 384-well plate.

-

This compound was added at various concentrations.

-

The reaction was allowed to proceed at room temperature for 1 hour.

-

A detection reagent containing an antibody specific for the phosphorylated substrate was added.

-

The fluorescence intensity was measured using a plate reader. The signal is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

-

-

Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) was calculated from the dose-response curve.

Hypothetical Screening Results

The compound was screened against a panel of kinases. The IC50 values for selected kinases are presented in the table below.

| Kinase Target | IC50 (nM) |

| MEK1 | 85 |

| ERK2 | 1,200 |

| p38α | >10,000 |

| JNK1 | >10,000 |

| CDK2 | 8,500 |

The data suggests that this compound exhibits potent and selective inhibitory activity against MEK1, a key kinase in the MAPK/ERK pathway.

Mechanism of Action: MAPK/ERK Signaling Pathway

The MAPK/ERK signaling pathway is a three-tiered kinase cascade consisting of RAF, MEK, and ERK.[13] This pathway transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes.[10] Our hypothetical results indicate that this compound acts by inhibiting MEK1, thereby preventing the phosphorylation and activation of its downstream substrate, ERK.[10]

Conclusion and Future Directions